molecular formula C24H20N3NaO6S2 B15348511 Acid Orange 159 CAS No. 82944-40-9

Acid Orange 159

Cat. No.: B15348511
CAS No.: 82944-40-9
M. Wt: 533.6 g/mol
InChI Key: KYVVSJKXMRBELZ-UHFFFAOYSA-M
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Description

Acid Orange 159 is a synthetic azo dye widely used in the textile industry for coloring polyamide and wool fibers. As an acid dye, it contains sulfonic acid groups that enable solubility in aqueous solutions and strong affinity for protein-based substrates. This compound is typically synthesized via diazotization and coupling reactions, utilizing reagents such as ethyl orthosilicate and aluminum salts, as referenced in the synthesis of analogous organic compounds . Its stability under acidic conditions and resistance to photodegradation make it suitable for industrial applications requiring durable coloration.

Properties

CAS No.

82944-40-9

Molecular Formula

C24H20N3NaO6S2

Molecular Weight

533.6 g/mol

IUPAC Name

sodium;3-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonate

InChI

InChI=1S/C24H21N3O6S2.Na/c1-2-27(17-10-4-3-5-11-17)34(29,30)22-15-9-8-14-20(22)25-26-21-16-23(35(31,32)33)18-12-6-7-13-19(18)24(21)28;/h3-16,28H,2H2,1H3,(H,31,32,33);/q;+1/p-1

InChI Key

KYVVSJKXMRBELZ-UHFFFAOYSA-M

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on Acid Orange 159 and two structurally or functionally related compounds: emodin (a hydroxyanthraquinone) and rubropunctatin (an azaphilone pigment). Key differences in synthesis, stability, and applications are highlighted (Table 1).

Table 1: Comparative Analysis of this compound and Similar Compounds

Property This compound Emodin (HAQN Pigment) Rubropunctatin (Azaphilone)
Chemical Class Synthetic azo dye Hydroxyanthraquinone Azaphilone
Source Chemical synthesis Fungal (Penicillium spp.) Fungal (Monascus spp.)
Solubility Water-soluble (sulfonic acid) Low water solubility Lipid-soluble
pH Stability Stable in acidic conditions Stable at neutral to alkaline Stable across wide pH range
Applications Textile dyeing Antimicrobial agents, food Food colorant, pharmaceuticals
Synthesis Method Diazotization/coupling Fungal fermentation Fungal fermentation
Thermal Stability High (up to 100°C) Moderate High (retains color at 120°C)

Key Findings:

Structural and Functional Differences :

  • This compound is a sulfonated azo dye, whereas emodin and rubropunctatin are polyketide-derived pigments. The sulfonic acid groups in this compound enhance its water solubility, contrasting with the lipid-soluble nature of rubropunctatin .
  • Emodin exhibits antimicrobial properties, making it valuable in biomedical applications, while this compound is primarily industrial due to its binding affinity for textiles .

Synthetic vs. Natural Production: this compound relies on chemical synthesis using reagents like aluminum nitrate and ethanol , whereas emodin and rubropunctatin are produced via fungal fermentation. The latter methods are more sustainable but yield lower quantities .

Stability and Performance :

  • Rubropunctatin outperforms this compound in pH versatility, retaining color integrity from pH 2–12, which is critical for food and drug formulations .
  • This compound shows superior thermal stability compared to emodin, which degrades above 80°C, limiting its industrial use .

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